Purpuromycin

Overview

Description

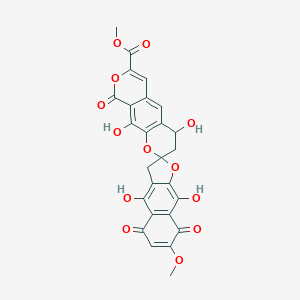

Purpuromycin is an antibiotic that is active against both fungi and bacteria . It was first isolated from Actinoplanes . It’s an hydroxy derivative of r-rubromycin, an antibiotic isolated from Streptomyces .

Synthesis Analysis

The synthesis of Purpuromycin presents several challenges due to its densely functionalised hexacyclic ring system . The review covers the isolation, the reported biological activity, and the detailed synthetic studies towards these complex natural products .Molecular Structure Analysis

Purpuromycin has a molecular formula of C26H18O13 . It contains 62 bonds in total, including 44 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 6 double bonds, 12 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 1 nine-membered ring, 3 ten-membered rings, 1 aliphatic ester, 1 aromatic ester, 2 aromatic ketones, 1 hydroxyl group, and 3 aromatic groups .Chemical Reactions Analysis

Purpuromycin shows different modes of action against different kinds of micro-organisms. In Candida albicans, it inhibits RNA synthesis, whereas in Bacillus subtilis, protein synthesis is primarily affected, with DNA and RNA synthesis blocked at higher concentrations of the drug .Physical And Chemical Properties Analysis

Purpuromycin has an average mass of 538.413 Da and a monoisotopic mass of 538.074768 Da .Scientific Research Applications

Chemical Compound Synthesis : Purpuromycin is used to couple highly functionalized naphthalene and isocoumarin hemispheres, facilitating the study of chemical synthesis and reactions (Waters, Fennie, & Kozlowski, 2006).

Chromosomal Function Research : It aids in studying chromosomal function control in lymphocytes during gene activation, contributing to our understanding of genetic processes (Pogo, Allfrey, & Mirsky, 1966).

Protein Synthesis Probe : Puromycin is a probe for protein synthesis in various model systems, enhancing our knowledge of protein synthesis regulation in normal and pathological processes (Aviner, 2020).

Potential Anticancer Properties : Purpuromycin has been explored for its potential anticancer properties (Lowell, Wall, Waters, & Kozlowski, 2010).

Inhibition of tRNA Function : It inhibits protein synthesis by binding to tRNAs and affecting their acceptor capacity (Kirillov et al., 1997).

Antibiotic Properties : Purpuromycin inhibits RNA and protein synthesis in various organisms like Candida albicans and Bacillus subtilis, and its activity increases at higher concentrations (Landini, Corti, Goldstein, & Denaro, 1992).

Spiroketalization Reactions : It serves as a structural scaffold for spiroketalization reactions, promoting a specific reaction mode over benzofuran formation (Lowell, Fennie, & Kozlowski, 2011).

Inhibitory Effect on Protein Synthesis : Purpuromycin exhibits an inhibitory effect on protein synthesis in both prokaryotic and eukaryotic cell-free systems (Rambelli et al., 1989).

Topical Agent for Infections : It has potential as a topical agent for vaginal infections, with semisynthetic derivatives showing activity against various pathogens (Trani et al., 1997).

Human Telomerase Inhibition : Purpuromycin is a potent inhibitor of human telomerase, indicating its potential for therapeutic applications (Ueno et al., 2000).

Safety And Hazards

properties

IUPAC Name |

methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,28-29,31-32H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXVKHPGBHVPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CC(C5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968780 | |

| Record name | Methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Purpuromycin | |

CAS RN |

53969-01-0 | |

| Record name | Purpuromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053969010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

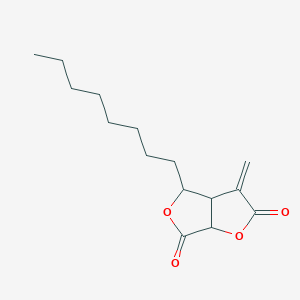

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)

![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)

![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)